(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate
Overview
Description
(S)-tert-Butyl (1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl)carbamate is a useful research compound. Its molecular formula is C10H18N2O4 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines, particularly in peptide synthesis .
Mode of Action
As a carbamate, this compound likely acts as a protecting group for amines. The tert-butyloxycarbonyl (Boc) group is a common carbamate protecting group . It can be installed and removed under relatively mild conditions . The Boc group can be removed with strong acid (trifluoroacetic acid) or heat .
Biochemical Pathways
In the context of peptide synthesis, the use of carbamate protecting groups like the boc group allows for selective reactions on different parts of the molecule . This can affect various biochemical pathways depending on the specific peptide being synthesized.
Result of Action
In the context of peptide synthesis, the use of carbamate protecting groups like the boc group can facilitate the synthesis of complex peptides by protecting reactive amine groups .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the removal of the Boc group can be achieved with strong acid or heat . Therefore, the pH and temperature of the environment can influence the compound’s action. Other factors, such as the presence of other reactive species in the environment, can also potentially influence the compound’s action.
Properties
IUPAC Name |
tert-butyl N-[(3S)-1-hydroxy-2,2-dimethyl-4-oxoazetidin-3-yl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-9(2,3)16-8(14)11-6-7(13)12(15)10(6,4)5/h6,15H,1-5H3,(H,11,14)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJWYRRRUDWGVEC-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(=O)N1O)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H](C(=O)N1O)NC(=O)OC(C)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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